![molecular formula C8H10Cl6N4 B6419741 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine CAS No. 324061-58-7](/img/structure/B6419741.png)
2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine
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Description
The compound “2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains trichloroethyl groups, which are often seen in compounds with anesthetic, sedative, and other pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring substituted at one nitrogen with a trichloroethyl group. The other nitrogen is substituted with an imine functional group, which in turn is substituted with another trichloroethyl group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-donating piperazine ring and the electron-withdrawing trichloroethyl groups. The imine functional group could potentially undergo reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar imine group and the potential for hydrogen bonding might increase its solubility in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl6N4/c9-7(10,11)5(15)17-1-2-18(4-3-17)6(16)8(12,13)14/h15-16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZSKOXOLFDTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N)C(Cl)(Cl)Cl)C(=N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine |
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